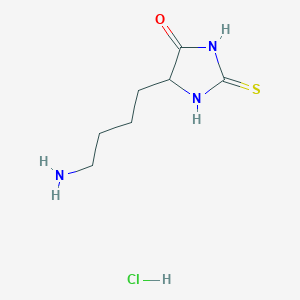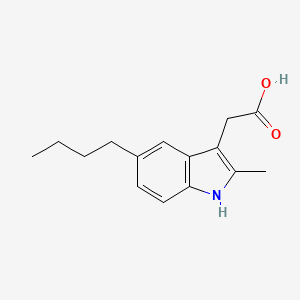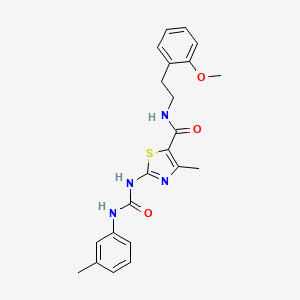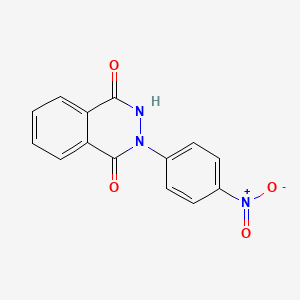![molecular formula C24H31N3O3S B2413942 [4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone CAS No. 392323-73-8](/img/structure/B2413942.png)
[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone, also known as DSP-0337, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Synthesis and Structure
The compound is involved in the synthesis of novel derivatives with potential biological activities. For example, studies have explored the synthesis of N-phenylpyrazolyl aryl methanones derivatives, highlighting their herbicidal and insecticidal activities. The crystal structure of a related compound containing the arylsulfonyl moiety has been reported, indicating the versatility of such structures in designing bioactive molecules (Wang et al., 2015).
Polymer Chemistry
The compound's derivatives have been used in creating high-performance polymers. For instance, side-chain type poly(arylene ether sulfone)s bearing pendant benzyl-quaternary ammonium groups have shown promising properties as anion exchange membranes. These materials exhibit high alkaline stability and good hydroxide conductivity, making them suitable for applications in fuel cells and other electrochemical devices (Shi et al., 2017).
Antimicrobial and Antioxidant Activities
Compounds synthesized from derivatives similar to the one have demonstrated antimicrobial, antioxidant, and insect antifeedant activities. This highlights the potential for developing new drugs and pesticides that could offer more effective and safer alternatives to existing compounds (G.Thirunarayanan, 2015).
Catalysis
Derivatives of this compound have been explored as catalysts in organic synthesis, such as in Baeyer–Villiger oxidation reactions. This application is significant in the pharmaceutical industry, where such reactions are crucial for the synthesis of lactones and esters, compounds that form the backbone of many drugs (Martins et al., 2016).
Biological Imaging
In the realm of medical research, derivatives of this compound have been used in developing positron emission tomography (PET) imaging agents. Such compounds allow for the in vivo imaging of specific receptors, aiding in the diagnosis and monitoring of diseases. For instance, a derivative was evaluated for imaging the mesenchymal-epithelial transition (MET) receptor, which is significant in cancer research (Wu et al., 2010).
properties
IUPAC Name |
[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-19-16-20(2)18-27(17-19)31(29,30)23-10-8-21(9-11-23)24(28)26-14-12-25(13-15-26)22-6-4-3-5-7-22/h3-11,19-20H,12-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKMMSXMLSOBQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)

![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)

![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)


![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)
![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)
![2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2413879.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)